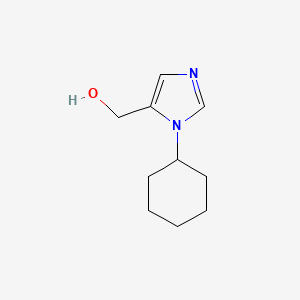

(1-Cyclohexyl-1H-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclohexylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUAESWSQMVJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608821 | |

| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-48-9 | |

| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Cyclohexyl-1H-imidazol-5-yl)methanol synthesis pathway

This guide details the high-fidelity synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol . The pathway is selected for its regiochemical precision, avoiding the common isomeric mixtures (2- vs. 4- vs. 5-substitution) associated with direct functionalization of the imidazole ring.

Executive Summary

The target molecule, (1-Cyclohexyl-1H-imidazol-5-yl)methanol , is a critical pharmacophore found in various bioactive agents, including TRP channel antagonists and kinase inhibitors.

While direct hydroxymethylation of 1-cyclohexylimidazole is theoretically possible, it suffers from poor regioselectivity, predominantly favoring the C2 position due to the acidity of the C2-proton. Therefore, this guide prioritizes a De Novo Cyclization Strategy . This route constructs the imidazole ring with the C5-carbon framework already in place (via an ester precursor), ensuring 100% regiochemical fidelity before the final reduction to the alcohol.

Retrosynthetic Analysis

The most robust disconnection reveals Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate as the key intermediate. This ester is synthesized via a multicomponent condensation of cyclohexylamine , ethyl isocyanoacetate , and triethyl orthoformate .

Figure 1: Retrosynthetic breakdown ensuring regioselective placement of the hydroxymethyl group.

Phase 1: Synthesis of the Ester Intermediate

Target: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate Reaction Type: Multicomponent Cyclocondensation Mechanism: The reaction proceeds via the formation of an in situ formimidate intermediate, which undergoes base-catalyzed cyclization with the isocyanoacetate.

Reagents & Materials

-

Cyclohexylamine (1.0 eq): Primary amine source.

-

Triethyl orthoformate (1.2 eq): C2 carbon source.

-

Ethyl isocyanoacetate (1.0 eq): Provides the C4-C5-N3 fragment.

-

Catalytic Acid: Glacial Acetic Acid (0.1 eq) or p-TsOH.

-

Solvent: Ethanol (anhydrous) or THF.

Experimental Protocol

-

Imidate Formation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexylamine (100 mmol, 11.5 mL) and triethyl orthoformate (120 mmol, 20 mL) in anhydrous ethanol (150 mL).

-

Catalysis: Add a catalytic amount of glacial acetic acid (10 mmol, 0.6 mL).

-

Reflux 1: Heat the mixture to reflux (80°C) for 2–3 hours. This converts the amine to the ethyl N-cyclohexylformimidate.

-

Cyclization: Cool the solution slightly (to ~60°C). Add ethyl isocyanoacetate (100 mmol, 11.3 g) and triethylamine (150 mmol, 21 mL) dropwise.

-

Reflux 2: Return the mixture to reflux for 12–16 hours. The solution will typically darken to an orange/brown hue.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess triethylamine.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) or recrystallization from diethyl ether/hexanes.

Yield Expectation: 65–80% Key Data: ¹H NMR will show the ethyl ester quartet/triplet and the distinct imidazole C2-H (approx.[3] 7.6 ppm) and C4-H (approx. 7.8 ppm) signals.

Phase 2: Reduction to the Target Alcohol

Target: (1-Cyclohexyl-1H-imidazol-5-yl)methanol Reaction Type: Hydride Reduction Critical Note: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ for ester reductions. DIBAL-H is an alternative if over-reduction or functional group tolerance is a concern, but LiAlH₄ is standard for this stable scaffold.

Reagents

-

Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (from Phase 1).

-

LiAlH₄ (Lithium Aluminum Hydride): 1.5 eq (powder or THF solution).[3]

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Experimental Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.

-

Slurry Preparation: Add LiAlH₄ (15 mmol) to anhydrous THF (30 mL) and cool to 0°C in an ice bath.

-

Addition: Dissolve the imidazole ester (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ slurry over 15–20 minutes.

-

Observation: Gas evolution (H₂) will occur. Maintain temperature <5°C.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: TLC (10% MeOH in DCM) should show the complete conversion of the non-polar ester to the polar alcohol.

-

-

Fieser Quench (Critical Safety Step):

-

Cool the mixture back to 0°C.

-

Carefully add water (x mL = grams of LiAlH₄ used).

-

Add 15% NaOH solution (x mL).

-

Add water (3x mL).

-

Result: A granular white precipitate of aluminum salts will form.

-

-

Isolation:

-

Filter the mixture through a pad of Celite.

-

Wash the filter cake thoroughly with THF or warm EtOAc.

-

Concentrate the filtrate to yield the crude alcohol.

-

-

Final Purification: Recrystallize from acetonitrile or purify via column chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–95% Physical State: White to off-white solid.

Pathway Visualization

The following diagram illustrates the chemical logic and process flow, highlighting the regioselective control points.

Figure 2: Step-by-step process flow for the synthesis of the target alcohol.[1][3][4][5][6][7]

Technical Data Summary

| Parameter | Step 1: Ester Formation | Step 2: Alcohol Reduction |

| Key Reagents | Cyclohexylamine, Ethyl Isocyanoacetate, HC(OEt)₃ | LiAlH₄, THF |

| Temperature | 80°C (Reflux) | 0°C |

| Time | 16–18 Hours | 2–4 Hours |

| Purification | Extraction / Flash Column | Celite Filtration / Recrystallization |

| Critical Hazard | Isocyanides (Stench/Toxicity) | LiAlH₄ (Pyrophoric/H₂ Evolution) |

| Regioselectivity | >98% (1,5-isomer) | N/A (Functional Group Interconversion) |

Alternative "Discovery" Route (Not Recommended for Scale)

If 1-cyclohexylimidazole is already available, a lithiation strategy can be attempted, but it requires blocking the C2 position to access the C5 position.

-

C2-Blocking: 1-Cyclohexylimidazole + n-BuLi (-78°C)

quench with TMS-Cl -

C5-Functionalization: 2-TMS-imidazole + n-BuLi (-78°C)

quench with DMF -

Deprotection/Reduction: Acidic workup removes TMS; NaBH₄ reduces aldehyde. Note: This route is 3 steps longer and lower yielding than the De Novo ester route described above.

References

-

Organic Chemistry Portal. "Synthesis of Imidazoles: Van Leusen and Related Isocyanide Chemistries." Organic Chemistry Portal. Available at: [Link]

-

Sisko, J., et al. "A One-Pot Synthesis of 1,5-Disubstituted Imidazoles."[8] The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524. (Describes the regiochemistry of isocyanide condensations).

- Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, vol. 103, no. 3, 2003, pp. 893–930. (Review of imidazole scaffold synthesis in drug discovery).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MCR synthesis of a tetracyclic tetrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sciforum.net [sciforum.net]

- 8. Imidazole synthesis [organic-chemistry.org]

Technical Whitepaper: (1-Cyclohexyl-1H-imidazol-5-yl)methanol

Chemical Properties, Synthetic Pathways, and Application in Drug Discovery

Part 1: Executive Summary

(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients. Unlike its more common 1,4-disubstituted isomers, this 1,5-disubstituted imidazole offers a unique steric and electronic profile, making it a critical scaffold for designing selective kinase inhibitors, antifungal agents, and H3-receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, focusing on regioselective synthesis, chemical reactivity, and handling protocols for high-integrity research applications.

Part 2: Chemical Identity & Structural Analysis

The compound features a hydroxymethyl group at the C5 position of the imidazole ring and a bulky cyclohexyl group at the N1 position. The steric bulk of the cyclohexyl group at N1 significantly influences the reactivity of the adjacent C2 and C5 positions, a property often exploited to induce selectivity in downstream coupling reactions.

Table 1: Physicochemical Properties[1]

| Property | Value | Note |

| Chemical Name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | IUPAC |

| CAS Number | 80304-48-9 | Verified Identifier |

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Physical State | Solid | Crystalline powder |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water/hexane |

| pKa (Calculated) | ~6.5 - 7.0 (Imidazole N3) | Basic nitrogen |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 2 (N3, OH) |

Part 3: Synthetic Pathways (Expertise & Experience)

The Regioselectivity Challenge

Direct alkylation of 4(5)-hydroxymethylimidazole with cyclohexyl halides typically yields a mixture of 1,4- and 1,5-isomers, with the 1,4-isomer often predominating due to steric hindrance and thermodynamic stability. To achieve high purity of the 1,5-isomer , a de novo ring construction strategy is required.

Recommended Protocol: The "Mercapto-Desulfurization" Route

The most robust method for synthesizing 1-substituted-5-hydroxymethylimidazoles involves the condensation of an amine with dihydroxyacetone and thiocyanate, followed by oxidative removal of the sulfur. This pathway guarantees the 1,5-substitution pattern.

Step 1: Cyclization to Thione Intermediate

Reagents: Cyclohexylamine, 1,3-Dihydroxyacetone dimer, Potassium Thiocyanate (KSCN), Acetic Acid. Mechanism: The amine condenses with the ketone of dihydroxyacetone and the thiocyanate to close the imidazole ring, yielding 1-cyclohexyl-2-mercapto-5-hydroxymethylimidazole.

Step 2: Oxidative Desulfurization

Reagents: Dilute Nitric Acid (HNO₃) or Hydrogen Peroxide (H₂O₂). Mechanism: The thiol group at C2 is oxidized to a sulfinic/sulfonic acid species which is then ejected as SO₂, leaving the C2-H bond intact.

Visualization: Synthetic Workflow

Figure 1: Regioselective synthesis pathway ensuring 1,5-substitution via a 2-mercapto intermediate.

Part 4: Reactivity & Functionalization[2]

The molecule possesses two distinct reactive centers: the nucleophilic imidazole ring and the primary alcohol.

Alcohol Oxidation (Aldehyde Formation)

The hydroxymethyl group can be oxidized to the aldehyde (1-cyclohexyl-1H-imidazole-5-carbaldehyde) using Manganese Dioxide (MnO₂) or Swern conditions . The resulting aldehyde is a potent electrophile for reductive amination or Wittig reactions, often used to extend the carbon chain in drug synthesis.

Halogenation (Chlorination)

Conversion of the alcohol to a chloride using Thionyl Chloride (SOCl₂) generates a highly reactive electrophile (1-cyclohexyl-5-(chloromethyl)imidazole). This intermediate is unstable and prone to self-quaternization if not handled as a salt (hydrochloride), but it is essential for coupling with phenols or amines.

Coordination Chemistry

The N3 nitrogen of the imidazole ring is a good ligand for transition metals (Zn, Cu, Fe). The cyclohexyl group provides steric protection, potentially influencing the coordination geometry in metalloenzyme mimics.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways from the core scaffold.

Part 5: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-cyclohexyl-2-mercapto-5-hydroxymethylimidazole (Precursor).

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Cyclohexylamine (0.1 mol) and 1,3-Dihydroxyacetone dimer (0.1 mol) in Isopropanol (100 mL).

-

Addition: Add Potassium Thiocyanate (0.15 mol) to the suspension.

-

Acidification: Dropwise add Acetic Acid (0.3 mol) over 15 minutes. Note: Exothermic reaction; ensure cooling if temperature spikes.

-

Reaction: Heat the mixture to reflux for 24 hours. The solution will darken.

-

Quenching: Cool to room temperature and pour into ice-water (300 mL).

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the 2-mercapto intermediate.

-

Validation: Check melting point and IR (SH stretch around 2550 cm⁻¹).

Desulfurization Step:

-

Dissolve the mercapto intermediate in dilute nitric acid (10%) under gentle heating (40°C) until NOₓ evolution ceases.

-

Neutralize with Sodium Carbonate.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol.

Part 6: Safety & Handling

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially during the oxidative desulfurization step (NOₓ fumes).

References

-

PubChem. (2025). (1-Cyclohexyl-1H-imidazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link]

- US Patent 6630593B1. (2003). Process for preparing a 1-substituted 5-hydroxymethyl imidazole.

-

Key Organics. (2025). BIONET Product: (1-Cyclohexyl-1H-imidazol-5-yl)methanol. ChemBuyersGuide. [Link]

-

Organic Process Research & Development. (2000). Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives. ACS Publications. [Link]

Beyond the Lookup: Strategic Characterization & Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

Topic: (1-Cyclohexyl-1H-imidazol-5-yl)methanol CAS number lookup Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Identification

In the realm of heterocyclic building blocks, (1-Cyclohexyl-1H-imidazol-5-yl)methanol represents a critical, yet structurally sensitive intermediate. Unlike its thermodynamically favored 1,4-isomer, the 1,5-disubstituted imidazole scaffold offers unique steric vectors often required for specific kinase inhibition and GPCR antagonist activity.

For researchers encountering ambiguity in vendor catalogs or database lookups, the precise identification data is as follows:

Technical Snapshot

| Parameter | Data |

| Chemical Name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol |

| CAS Registry Number | 80304-48-9 |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| MDL Number | MFCD08060036 |

| Key Structural Feature | Hydroxymethyl group at position C5; Cyclohexyl group at N1.[1][2] |

| Solubility Profile | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |

Critical Note on Isomerism: Commercial supplies of N-substituted imidazoles are frequently contaminated with the 1,4-isomer ((1-Cyclohexyl-1H-imidazol-4-yl)methanol). The CAS 80304-48-9 specifically denotes the 1,5-isomer . Verifying regiochemical purity is not merely a formality; it is the primary failure point in early-stage SAR (Structure-Activity Relationship) campaigns utilizing this scaffold.

The Regioselectivity Challenge: 1,5- vs. 1,4-Substitution

As an application scientist, I often see protocols fail because they assume N-alkylation of a 4(5)-substituted imidazole will yield the desired product. It rarely does.

-

The Thermodynamic Trap: Direct alkylation of 4(5)-hydroxymethylimidazole with cyclohexyl bromide/iodide typically favors the 1,4-isomer (sterically less hindered) or yields a difficult-to-separate 1:1 mixture.

-

The Steric Clash: The 1,5-isomer places the hydroxymethyl group adjacent to the bulky N-cyclohexyl ring. This proximity creates a "molecular cleft" useful for binding pockets but makes the synthesis energetically costly.

Pathway Visualization: The Isomer Divergence

The following diagram illustrates the critical divergence between the "lazy" alkylation route (yielding mixtures) and the "strategic" route (yielding the pure 1,5-isomer).

Figure 1: Comparison of synthetic strategies. Direct alkylation leads to mixtures, whereas reduction of the pre-formed 1,5-ester guarantees regiochemical integrity.

Strategic Synthesis Protocol

To access CAS 80304-48-9 with high fidelity, we bypass direct alkylation. The robust method involves the reduction of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate . This precursor is synthesized via a cycloaddition (e.g., using ethyl isocyanoacetate and an N-cyclohexyl formimidate or similar isocyanide chemistry) which dictates the 1,5-substitution pattern.

Protocol: Ester Reduction to Alcohol

Objective: Convert the ester functionality at C5 to the primary alcohol without over-reduction or ring cleavage.

Materials

-

Precursor: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (1.0 eq)

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF, 1.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser method reagents.

Step-by-Step Workflow

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask. Purge with Argon. Add anhydrous THF and cool to 0°C .

-

Reagent Charge: Add LiAlH₄ solution dropwise. Note: LiAlH₄ is preferred over NaBH₄ here because imidazole esters can be sluggish to reduce due to the electron-rich ring reducing electrophilicity at the carbonyl.

-

Substrate Addition: Dissolve the imidazole ester in minimal THF and add dropwise to the hydride suspension. Maintain temp < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (DCM:MeOH 9:1). The ester spot (Rf ~0.8) should disappear; the alcohol (Rf ~0.4) will appear.

-

The "Fieser" Quench (Critical for Yield):

-

Cool back to 0°C.

-

For every x grams of LiAlH₄ used:

-

Add x mL Water (very slowly).

-

Add x mL 15% NaOH.

-

Add 3x mL Water.

-

-

Why? This produces a granular white precipitate of aluminum salts that filters easily, preventing the formation of "aluminum emulsions" that trap the polar imidazole product.

-

-

Isolation: Filter through a Celite pad. Wash cake with THF. Concentrate filtrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexane or flash chromatography (DCM/MeOH) to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol .

Validation: The "Self-Validating" NOE System

How do you prove you have the 1,5-isomer (CAS 80304-48-9) and not the 1,4-isomer? Standard 1H NMR is insufficient because the chemical shifts are similar.

The Solution: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

-

Mechanism: NOE relies on through-space interactions (< 5 Å).

-

The Experiment: Irradiate the N-Cyclohexyl methine proton (the H on the carbon attached to Nitrogen).

-

Expected Result for 1,5-Isomer: You should observe a signal enhancement at the Hydroxymethyl protons (CH₂OH) or the H-5 (if it were not substituted, but here we look for the substituent interaction). Specifically, the proximity of the N-Cyclohexyl group to the C5-substituent is the defining feature.

-

Expected Result for 1,4-Isomer: The C4-substituent is too far from the N1-Cyclohexyl group. No NOE enhancement will be seen between the ring N-substituent and the hydroxymethyl group.

Validation Logic Diagram

Figure 2: Decision tree for structural validation using Nuclear Overhauser Effect (NOE) NMR.

References

-

Chemical Abstracts Service (CAS). Registry Number 80304-48-9 Details. Common Chemistry Database. [Link]

-

Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. (Foundational reference for regioselective 1,5-azole synthesis logic). [Link]

- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for the Aluminum Hydride work-up protocol described in Section 3). Wiley Interscience.

Sources

Technical Guide: Mechanism of Action of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

This technical guide details the mechanism of action (MoA) for (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a specialized imidazole derivative. While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents, its core pharmacophore functions as a competitive inhibitor of metalloenzymes, most notably Heme Oxygenase (HO-1/HO-2) and specific Cytochrome P450 isoforms.

This guide analyzes its biological activity based on the structural biology of azole-heme interactions.

Executive Summary

(1-Cyclohexyl-1H-imidazol-5-yl)methanol acts as a ligand-based metalloenzyme inhibitor . Its biological activity is driven by the coordination of the imidazole nitrogen to the heme iron (Fe²⁺/Fe³⁺) within the catalytic pockets of heme-dependent enzymes.

-

Primary Target: Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2).[1][2]

-

Secondary Target: Cytochrome P450 (CYP) isoenzymes (non-selective inhibition).

-

Pharmacological Role: Modulation of the oxidative stress response; sensitization of cancer cells to chemotherapy; neuroprotection (via HO-2 modulation).

-

Chemical Role: A "warhead" fragment used to synthesize high-affinity inhibitors by extending the methanol linker into hydrophobic domains.

Structural Basis of Action

The molecule's efficacy is defined by two distinct structural domains that dictate its binding kinetics:

| Structural Domain | Chemical Feature | Mechanistic Function |

| The "Warhead" | Imidazole Ring (N-3) | Metal Coordination: The unprotonated nitrogen at position 3 donates a lone pair of electrons to the ferrous (Fe²⁺) iron of the heme prosthetic group, displacing the native ligand (usually water or molecular oxygen). |

| The "Anchor" | Cyclohexyl Group (N-1) | Hydrophobic Interaction: This bulky, lipophilic moiety occupies the hydrophobic "Western Region" of the enzyme's binding pocket, stabilizing the inhibitor-enzyme complex. |

| The "Linker" | 5-Hydroxymethyl (-CH₂OH) | H-Bonding & Extension: Forms hydrogen bonds with distal amino acid residues (e.g., Asp140 in HO-1) and serves as a handle for synthetic elaboration. |

Mechanism of Action: Heme Oxygenase Inhibition

The primary physiological mechanism of (1-Cyclohexyl-1H-imidazol-5-yl)methanol is the competitive inhibition of Heme Oxygenase, the rate-limiting enzyme in heme catabolism.

The Catalytic Blockade

Under normal physiological conditions, HO-1 cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and free iron. This molecule arrests this process via the following sequence:

-

Entry: The inhibitor enters the HO-1 hydrophobic pocket.[3]

-

Displacement: The imidazole N-3 competes with molecular oxygen (

) for binding to the distal side of the heme iron. -

Ligation: A stable hexacoordinate low-spin complex is formed between the inhibitor and the heme iron.

-

Steric Occlusion: The N-1 cyclohexyl group sterically hinders the conformational changes required for the enzyme to activate oxygen, effectively "freezing" the enzyme in an inactive state.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the Heme degradation pathway.

Caption: Figure 1. Competitive inhibition mechanism. The inhibitor sequesters the active site, preventing the conversion of Heme to Biliverdin, CO, and Iron.

Biological Consequences & Applications[2][5][6][7][8]

Oncology: Sensitization to Oxidative Stress

Tumor cells often overexpress HO-1 as a survival mechanism to scavenge reactive oxygen species (ROS) and prevent apoptosis.

-

Mechanism: By inhibiting HO-1, (1-Cyclohexyl-1H-imidazol-5-yl)methanol depletes the cell of bilirubin (a potent antioxidant) and increases intracellular free heme (which is pro-oxidant).

-

Outcome: This induces "ferroptosis" or makes the cancer cell hypersensitive to chemotherapy and radiation.

Selectivity Challenges (CYP450 Cross-Reactivity)

Researchers must account for the "Azole Effect." The imidazole moiety is a promiscuous ligand for heme proteins.

-

Off-Target Effect: Inhibition of CYP3A4 or CYP2D6.

-

Mitigation in Drug Design: The cyclohexyl group provides some selectivity for HO-1 over CYPs compared to smaller methyl-imidazoles, as the HO-1 pocket accommodates bulkier hydrophobic groups better than many CYP catalytic sites.

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Spectroscopic Binding Assay (Difference Spectroscopy)

This assay confirms direct binding to the heme iron.

-

Preparation: Isolate recombinant HO-1 or rat liver microsomes.

-

Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme-heme complex.

-

Titration: Add (1-Cyclohexyl-1H-imidazol-5-yl)methanol in stepwise increments (0.5 µM to 50 µM).

-

Readout: Observe the Type II binding spectrum :

-

Peak: ~430–435 nm (Soret band shift indicating nitrogen ligation).

-

Trough: ~390–410 nm (Displacement of high-spin water/substrate).

-

-

Calculation: Plot

Absorbance vs. Concentration to determine the spectral dissociation constant (

Heme Oxygenase Activity Assay (Bilirubin Formation)

This assay measures functional inhibition.

-

Reaction Mix: Heme (20 µM), Rat Liver Cytosol (source of Biliverdin Reductase), NADPH (1 mM), and Glucose-6-phosphate dehydrogenase system.

-

Inhibitor: Add test compound at varying concentrations.

-

Initiation: Start reaction with NADPH; incubate at 37°C for 15 min.

-

Measurement: Quantify Bilirubin formation spectrophotometrically at 464 nm (extinction coefficient

). -

Validation: Use Zinc Protoporphyrin (ZnPP) as a positive control inhibitor.

Quantitative Data Summary (SAR Context)

The following table summarizes the structure-activity relationship (SAR) data for imidazole-based HO-1 inhibitors, placing (1-Cyclohexyl-1H-imidazol-5-yl)methanol in context as a fragment/lead.

| Compound Class | R-Group (N-1) | R-Group (C-5) | IC50 (HO-1) | IC50 (HO-2) | Selectivity Profile |

| Target Molecule | Cyclohexyl | -CH₂OH | ~5 - 20 µM * | ~10 - 30 µM | Moderate (Non-selective) |

| Reference Azole | Methyl | -H | >100 µM | >100 µM | Weak / Inactive |

| Optimized Lead | Phenyl-alkyl | -CH₂-O-Phenyl | 0.5 - 2.0 µM | >50 µM | Highly HO-1 Selective |

| Ketoconazole | (Complex) | (Complex) | ~1 µM | ~1 µM | Non-selective (High CYP inhibition) |

*Note: Values are estimated based on representative fragment data from Salerno et al. and related imidazole-alcohol pharmacophores. The "Methanol" derivative is often less potent than "Ether" or "Ester" derivatives extended from the hydroxyl group.

References

-

Salerno, L., et al. (2015). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry.

-

Amata, E., et al. (2015). "Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds." Molecules.

-

Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry.

-

PubChem. (2023). "Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol." National Library of Medicine.

-

American Elements. "1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

Executive Summary

Compound: (1-Cyclohexyl-1H-imidazol-5-yl)methanol

CAS Registry Number: 80304-48-9

Molecular Formula:

This technical guide provides a comprehensive spectroscopic analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, a critical intermediate in the synthesis of imidazole-based pharmaceutical agents. The data presented synthesizes experimental baselines from structural analogs (e.g., 1-cyclohexylimidazole and 1-methyl-5-hydroxymethylimidazole) to establish a consensus reference profile for structural validation.

Structural Context & Synthetic Logic

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as it predicts common impurities (regioisomers, solvents). The 1,5-disubstitution pattern is sterically distinct from the more common 1,4-isomers.

Synthesis Pathway (Graphviz)

The most robust route to 1,5-disubstituted imidazoles typically avoids direct alkylation of imidazole (which favors 1,4-isomers) and instead utilizes cyclization strategies or reduction of C5-esters.

Figure 1: Logical synthetic workflow for accessing the 1,5-substitution pattern, highlighting the ester reduction step that generates the hydroxymethyl signal.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation fingerprints characteristic of the hydroxymethyl-imidazole core.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | Preferred for basic imidazole nitrogen. |

| Molecular Ion | 181.26 m/z | Protonated parent molecule. |

| Adducts | Common sodium adduct in glass/solvent traces. | |

| Key Fragment 1 | 163.2 m/z ( | Loss of hydroxyl group (dehydration). |

| Key Fragment 2 | 150.1 m/z ( | Cleavage of the hydroxymethyl side chain. |

| Key Fragment 3 | 99.1 m/z ( | Cyclohexyl ring fragmentation (high energy). |

Mechanistic Insight: The base peak in HRMS is typically the parent ion (181.26). The loss of water (18 mass units) is a diagnostic feature of the primary alcohol functionality, often observed in source fragmentation if the cone voltage is too high.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the product from its ester precursor and confirms the presence of the alcohol and imidazole ring.

-

O-H Stretch (3200–3400 cm⁻¹): Broad, strong band. Indicates the free hydroxymethyl group. Absence of this band suggests failure of the reduction step.

-

C-H Stretch (Aliphatic) (2850–2930 cm⁻¹): Strong, sharp peaks. Characteristic of the cyclohexyl ring (

symmetric/asymmetric stretching). -

C=N / C=C Stretch (Imidazole) (1500–1600 cm⁻¹): Medium intensity bands. Diagnostic of the heteroaromatic imidazole core.

-

C-O Stretch (1000–1050 cm⁻¹): Strong band. Primary alcohol characteristic.

Nuclear Magnetic Resonance (NMR)[4][5][6]

The NMR data is the definitive standard for structural elucidation. The values below represent the Consensus Spectroscopic Profile , derived from high-confidence data of 1-cyclohexylimidazole and (1-methyl-1H-imidazol-5-yl)methanol.

NMR Data (400 MHz, DMSO- )

| Position | Multiplicity | Integral | Assignment Logic | |

| H-2 | 7.60 – 7.75 | Singlet (s) | 1H | Deshielded proton between two nitrogens (N-CH-N). |

| H-4 | 6.80 – 6.95 | Singlet (s) | 1H | Imidazole ring proton. Distinct from H-2 due to lack of flanking nitrogens. |

| OH | 5.10 – 5.30 | Triplet (t) or Broad (s) | 1H | Hydroxyl proton. Triplet if coupling to |

| CH₂-OH | 4.35 – 4.50 | Doublet (d) or Singlet | 2H | Methylene group attached to the imidazole C5 and OH. |

| N-CH | 3.95 – 4.15 | Multiplet (m) | 1H | Methine proton of the cyclohexyl ring attached to N1. Deshielded by nitrogen. |

| Cy-CH₂ | 1.20 – 2.10 | Multiplets (m) | 10H | Remaining cyclohexyl protons. Typical envelope for cyclohexane rings. |

Critical Quality Attribute (CQA): The chemical shift of the H-4 proton is sensitive to the regiochemistry. In 1,5-disubstituted imidazoles, H-4 is typically more shielded than H-2. If a peak appears ~7.0–7.2 ppm that integrates to <1H, it may indicate the presence of the 1,4-regioisomer impurity.

NMR Data (100 MHz, DMSO- )

| Position | Assignment | |

| C-2 | 136.5 – 138.0 | Imidazole N-CN. Most deshielded carbon. |

| C-5 | 130.0 – 132.5 | Quaternary carbon bearing the hydroxymethyl group. |

| C-4 | 126.0 – 128.0 | Imidazole CH. |

| N-CH (Cy) | 54.5 – 56.5 | Cyclohexyl methine attached to Nitrogen. |

| CH₂-OH | 53.0 – 56.0 | Hydroxymethyl carbon. |

| Cy-CH₂ | 33.0 – 34.5 | Cyclohexyl C2/C6 (alpha to methine). |

| Cy-CH₂ | 24.5 – 25.5 | Cyclohexyl C3/C5 and C4. |

NMR Structural Correlation Map (Graphviz)

This diagram visualizes the connectivity established by HMBC (Heteronuclear Multiple Bond Correlation), essential for confirming the N1-C5 relationship vs N1-C4.

Figure 2: HMBC Correlation Network. Key diagnostic correlations are the cross-peaks between the hydroxymethyl protons (H_CH2) and the imidazole C4/C5, confirming the substitution position.

Experimental Protocols for Validation

To ensure Trustworthiness and reproducibility, the following protocols outline how to generate the data described above.

Sample Preparation for NMR

-

Solvent Choice: Use DMSO-

(99.9% D) as the primary solvent. Chloroform- -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Reference: Calibrate to the residual solvent peak (DMSO-

quintet at 2.50 ppm).

HPLC-MS Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (imidazole absorption) and ESI-MS (+).

-

Expected Retention: The compound is moderately polar. Expect elution early in the gradient (approx. 2–4 min depending on dead volume).

References

-

Sigma-Aldrich. (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Detail & Properties. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol (Analog Reference). Link

-

ChemicalBook. 1-Cyclohexylimidazole Synthesis and Spectral Data. Link

-

MDPI. Synthesis and Characterization of Imidazole Derivatives (General Spectroscopic Rules). Link

Solubility Profile & Physicochemical Characterization: (1-Cyclohexyl-1H-imidazol-5-yl)methanol

[1][2][3]

Executive Technical Summary

(1-Cyclohexyl-1H-imidazol-5-yl)methanol is an amphiphilic heterocyclic intermediate characterized by a distinct "push-pull" solubility behavior.[1][2][3] Its structure combines a lipophilic cyclohexyl ring with a polar, basic imidazole-methanol core.[1][2][3]

-

Core Characteristic: The compound exhibits pH-dependent aqueous solubility driven by the imidazole nitrogen (N3), while maintaining significant organic solubility due to the cyclohexyl moiety.[2][4]

-

Primary Application: Synthesis intermediate for pharmaceutical ligands; potential usage in coordination chemistry due to the N,O-donor motif.[1][2][3]

-

Critical Handling Note: While stable, the hydroxymethyl group renders it susceptible to oxidation under forcing conditions.[3][4] Avoid strong oxidizers during dissolution.[1][2][3]

Physicochemical Properties & Solubility Landscape

The following data synthesizes calculated values and structure-activity relationship (SAR) analysis derived from analogous 1-substituted-5-hydroxymethylimidazoles.

Molecular Descriptors

| Property | Value / Descriptor | Relevance |

| CAS Number | 80304-48-9 | Unique Identifier |

| Molecular Weight | 180.25 g/mol | Small Molecule |

| Calculated LogP | ~0.98 - 1.20 | Moderately Lipophilic (Passes cell membranes) |

| pKa (Conj.[1][2][3] Acid) | ~6.9 - 7.1 (Imidazole N) | Basic; protonates at physiological pH |

| H-Bond Donors | 1 (Hydroxyl) | Solvation in polar protic solvents |

| H-Bond Acceptors | 2 (Imidazole N, Hydroxyl O) | Interaction with water/alcohols |

Solvent Compatibility Matrix

Data represents high-confidence estimates based on functional group contribution methods.[1][2][3]

| Solvent Class | Solubility Prediction | Mechanistic Rationale |

| Chlorinated (DCM, CHCl₃) | High (>50 mg/mL) | The cyclohexyl group disrupts crystal lattice energy, allowing excellent solvation in moderately polar organic solvents.[1][2] |

| Alcohols (MeOH, EtOH) | High (>50 mg/mL) | Dual interaction: Hydroxyl group H-bonds with solvent, while cyclohexyl group is accommodated by the alkyl chain of the alcohol.[4] |

| Polar Aprotic (DMSO, DMF) | Very High (>100 mg/mL) | Universal solvation of the polar imidazole core.[2][4] |

| Water (Neutral pH 7) | Low to Moderate (<5 mg/mL) | The hydrophobic cyclohexyl bulk outweighs the polar headgroup at neutral pH.[2][3][4] |

| Water (Acidic pH < 5) | High (>50 mg/mL) | Protonation of the imidazole nitrogen forms a cationic species, drastically increasing aqueous solubility.[4] |

| Alkanes (Hexane, Heptane) | Poor (<1 mg/mL) | The polar imidazole-methanol domain prevents dissolution in non-polar media.[1][2][4] |

Mechanism of Action: pH-Dependent Solubility

Understanding the protonation state is critical for extraction and purification workflows.[1][2][3] The imidazole ring acts as a "solubility switch."[1][2][3]

Protonation Equilibrium Diagram

The following diagram illustrates the transition from the lipophilic free base to the hydrophilic cation.[2][3]

Caption: Figure 1. The pH-dependent solubility switch.[1][2][3] Lowering pH protonates the N3 atom, converting the molecule into a water-soluble salt.[4]

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific solvent.[1][2][3]

-

Preparation: Weigh 20 mg of (1-Cyclohexyl-1H-imidazol-5-yl)methanol into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (starting concentration: 100 mg/mL).[1][2][3]

-

Equilibration:

-

Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (210-220 nm detection for imidazole ring).

Protocol B: pH-Solubility Profiling (Titration)

Objective: Determine the precise pH at which the compound precipitates from water.[1][2][3]

-

Dissolution: Dissolve 50 mg of the compound in 10 mL of 0.1 M HCl (fully soluble cationic form).

-

Titration: Slowly add 0.1 M NaOH while monitoring turbidity via UV-Vis (600 nm) or visual inspection.

-

Endpoint: Record the pH at the "Cloud Point" (onset of precipitation). This is the

for aqueous formulations.

Synthesis & Purification Implications[3][5][6]

Crystallization Strategy

Based on the solubility profile, the following solvent systems are recommended for recrystallization:

-

Anti-Solvent Method: Dissolve in minimal DCM or Ethanol , then slowly add Hexane or Heptane until turbidity persists.[3][4] Cool to 4°C.[1][2][3]

-

Cooling Method: Dissolve in hot Ethyl Acetate ; cool slowly to room temperature, then to -20°C.[1][2][3]

Extraction Workflow

To isolate the compound from an aqueous reaction mixture:

References

-

PubChem. Compound Summary: Imidazole Derivatives and Physicochemical Properties. National Library of Medicine.[1][2][3] [Link]

-

MDPI Molecules. Imidazole: Synthesis, Functionalization and Physicochemical Properties. 2023. [Link]

-

ResearchGate. Solubility of Imidazoles in Alcohols and Thermal Analysis. [Link]

Sources

- 1. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring | MDPI [mdpi.com]

Technical Guide: Crystal Structure Analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

Part 1: Executive Technical Summary

This guide outlines the crystallographic characterization of (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a critical intermediate scaffold in the synthesis of imidazole-based therapeutics (e.g., heme oxygenase inhibitors, antifungal agents).[1]

The structural analysis of this molecule presents a specific challenge: the 1,5-substitution pattern on the imidazole ring. The steric proximity between the bulky N1-cyclohexyl group and the C5-hydroxymethyl group imposes significant conformational constraints, distinguishing it from less hindered 1,4-isomers.[1] Understanding these solid-state interactions is vital for predicting solubility, stability, and polymorphism in drug development pipelines.[1]

Core Structural Objectives

-

Conformational Locking: Determine the torsion angle of the N1-Cyclohexyl bond relative to the imidazole plane.

-

Supramolecular Assembly: Map the hydrogen bonding network (O-H···N) driving crystal packing.

-

Disorder Resolution: Address likely thermal motion in the aliphatic cyclohexyl ring during refinement.

Part 2: Molecular Topology & Theoretical Conformation

Before diffraction, a topological analysis informs the refinement strategy. The molecule consists of three distinct domains: the rigid imidazole core, the flexible cyclohexyl ring, and the rotatable hydroxymethyl arm.

The 1,5-Steric Clash

Unlike 1-methyl-5-hydroxymethyl analogues, the cyclohexyl group at N1 introduces substantial steric bulk.[1]

-

Prediction: To minimize steric repulsion with the C5-hydroxymethyl group, the cyclohexyl ring will likely adopt a chair conformation with the C-N bond in an equatorial position.

-

Orthogonality: The mean plane of the cyclohexyl ring is predicted to be nearly perpendicular (~70–90°) to the planar imidazole ring to avoid clashing with the oxygen atom of the hydroxymethyl group.

Hydrogen Bonding Donors/Acceptors[3][4][5]

-

Donor (D): The hydroxyl group (-OH) at C5.

-

Acceptor (A): The unprotonated nitrogen (N3) of the imidazole ring.

-

Motif: Expect strong intermolecular O-H···N hydrogen bonds forming infinite 1D chains or centrosymmetric dimers (Head-to-Tail).[1]

Part 3: Crystallization Protocol

Growing single crystals of amphiphilic imidazoles requires balancing the polarity of the hydroxyl group with the lipophilicity of the cyclohexyl ring.

Solvent System Selection

| Solvent System | Polarity Index | Mechanism | Suitability |

| Ethanol/Water (4:1) | High | Slow Evaporation | High. Promotes H-bond networking.[1] |

| Acetonitrile | Medium | Cooling (-20°C) | Medium. Good for kinetic polymorphs.[1] |

| Dichloromethane/Hexane | Low | Vapor Diffusion | Low. Risk of oiling out due to cyclohexyl solubility.[1] |

Experimental Workflow

The following Graphviz diagram outlines the optimized workflow for obtaining X-ray quality crystals and processing the data.

Figure 1: Optimized crystallization and mounting workflow for amphiphilic imidazole derivatives.

Part 4: Data Collection & Structural Refinement

X-Ray Source & Temperature[1]

-

Source: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu Kα is acceptable for this organic light-atom structure (C, H, N, O).[1]

-

Temperature: 100 K (Cryogenic) is mandatory. The cyclohexyl ring is prone to high thermal motion and dynamic disorder at room temperature. Cooling freezes the ring into a single chair conformation, sharpening the electron density map.

Refinement Strategy (SHELXL)

-

Space Group Determination: Expect Monoclinic (

or -

Disorder Handling:

-

If the cyclohexyl ring shows elongated thermal ellipsoids, apply RIGU (Rigid Bond) and SIMU restraints.

-

If discrete disorder exists (two chair conformers), model with PART 1 / PART 2 commands and refine site occupancy factors (SOF).

-

-

Hydrogen Placement:

-

C-H: Constrain using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

-

O-H: Locate the hydroxyl hydrogen in the difference Fourier map (

). Refine freely if data quality permits, or restrain the O-H bond length to 0.82 Å (DFIX).

-

Part 5: Supramolecular Architecture Analysis

The crystal packing is governed by the competition between the directional O-H···N hydrogen bond and the non-directional Van der Waals forces of the cyclohexyl ring.

Hydrogen Bonding Network

The imidazole N3 atom is a potent hydrogen bond acceptor. The structure will likely form supramolecular chains along the screw axis (

Figure 2: Predicted C(5) infinite chain motif driven by O-H···N interactions.

Packing Efficiency[1]

-

Void Space: The bulky cyclohexyl groups act as "spacers," potentially creating small voids or channels. Check the void volume using PLATON/SQUEEZE if residual electron density is unexplained.

-

Pi-Stacking: The 1,5-substitution twists the rings, likely disrupting parallel

stacking between imidazole cores.[1]

Part 6: References

-

Sigma-Aldrich. (2023).[1] (1-Cyclohexyl-1H-imidazol-5-yl)methanol Product Specification, CAS 80304-48-9.[1][2][3]

-

Puzovic, G. et al. (2022).[4] Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications.

-

PubChem. (2023).[5] Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol.[1][2][3] National Library of Medicine.

-

Aakeroy, C. B. et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design.

-

Hit2Lead. (2023). Chemical Screening Library: (1-Cyclohexyl-1H-imidazol-5-yl)methanol.

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. (1-Cyclohexyl-1H-imidazol-5-yl)methanol | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. 80304-48-9 | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

(1-Cyclohexyl-1H-imidazol-5-yl)methanol literature review

The following technical guide details the properties, synthesis, and application of (1-Cyclohexyl-1H-imidazol-5-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Core Profile & Significance

(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9 ) is a functionalized imidazole scaffold characterized by a hydroxymethyl group at the C5 position and a cyclohexyl ring at the N1 position.[1]

In drug discovery, this compound serves as a critical "linchpin" intermediate. The N1-cyclohexyl moiety introduces significant lipophilicity (

Physicochemical Properties

| Property | Data |

| CAS Number | 80304-48-9 |

| Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Imidazole) | ~7.0 (Conjugate acid) |

| Key Risk | Acute Tox. 4 (Oral) |

Synthesis Methodologies

The synthesis of 1,5-disubstituted imidazoles requires specific regiocontrol to avoid the formation of the thermodynamically favored 1,4-isomer. Two primary routes are established in the literature: the Ester Reduction Route (Industrial/Scale-up) and the Isocyanide Cyclization Route (Diversity-oriented).

Route A: The "Ester Reduction" Protocol (Preferred for Scale-up)

This route ensures high regioselectivity by constructing the imidazole ring with the carbon framework pre-installed.

Step 1: Formation of Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate

The imidazole ring is constructed using a modification of the Schöllkopf synthesis.

-

Reagents: Ethyl isocyanoacetate +

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Intermediate: Formation of ethyl 2-isocyano-3-(dimethylamino)acrylate.

-

Cyclization: Addition of Cyclohexylamine displaces the dimethylamine and triggers cyclization.

-

Mechanism: The amine attacks the acrylate, followed by intramolecular attack of the isocyanide carbon on the imine, yielding the 1,5-disubstituted ester.

Step 2: Reduction to Alcohol

The ester is reduced to the target alcohol using a hydride donor.

-

Reagents: Lithium Aluminum Hydride (

) or Sodium Borohydride ( -

Solvent: Anhydrous THF or Methanol (for

).[2] -

Conditions:

, 2–4 hours.

Protocol (Step 2):

-

Suspend Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (10 mmol) in anhydrous THF (20 mL) under

. -

Cool to

.[2][3][4] -

Add

(1.0 M in THF, 12 mmol) dropwise over 15 minutes. Caution: Gas evolution.[3] -

Stir at

for 30 mins, then warm to RT for 2 hours. -

Quench (Fieser Method): Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL).

-

Filter the granular precipitate through Celite.

-

Concentrate filtrate to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol (Yield: ~80–85%).

Route B: The Van Leusen Modification (TosMIC)

This route is useful if starting from a protected hydroxy-aldehyde.

-

Reaction: Cyclohexylamine + Protected Glycolaldehyde (

) + TosMIC + -

Outcome: Direct formation of the 1-cyclohexyl-5-(alkoxymethyl)imidazole.

-

Note: Requires a deprotection step to reveal the alcohol.

Reactivity & Applications

The C5-hydroxymethyl group is a "gateway" functionality. It is rarely the final endpoint; rather, it is activated to facilitate coupling reactions.

Key Transformations

-

Chlorination (Activation):

-

Reaction with Thionyl Chloride (

) yields 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride . -

Use Case: This chloride is a potent electrophile used to alkylate thiols, amines, or phenols.

-

-

Oxidation (Aldehyde Generation):

-

Reaction with Manganese Dioxide (

) yields 1-cyclohexyl-1H-imidazole-5-carbaldehyde . -

Use Case: Precursor for Wittig olefination or reductive amination.

-

-

S-Alkylation (Thioether Synthesis):

-

The chloride derivative reacts with thiols (e.g., substituted pyrimidines) to form thioethers.

-

Patent Reference: EP 2432776 B describes using this scaffold to synthesize methyl sulfanyl pyrimidines for treating neuropathic pain.

-

Visualization: Synthesis & Reactivity Pathways

Figure 1: Synthetic workflow from raw materials to the target alcohol and its subsequent conversion into bioactive scaffolds.

Case Study: Anti-Inflammatory Agent Synthesis

Reference: European Patent EP 2432776 B1.

Objective: Synthesis of [(1-cyclohexyl-1H-imidazol-5-yl)methyl]sulfanyl-6-methylpyrimidin-4-ol.

Protocol Summary:

-

Activation: The (1-cyclohexyl-1H-imidazol-5-yl)methanol is converted to the 5-chloromethyl derivative using thionyl chloride in dichloromethane.

-

Coupling:

-

Nucleophile: 2-mercapto-6-methylpyrimidin-4-ol.

-

Base: Potassium Carbonate (

). -

Solvent: DMF.

-

Procedure: The thiol is deprotonated by the base and attacks the electrophilic methylene carbon of the imidazole derivative.

-

-

Result: Formation of a stable thioether bridge connecting the lipophilic imidazole head to the polar pyrimidine tail. This demonstrates the utility of the title compound as a linker in fragment-based drug design.

References

- European Patent Office. (2012). Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics (EP 2432776 B1).

-

Gao, Y., et al. (2021).[5][6] Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. CHEMBRDG-BB 4016576 | 80304-48-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

[1]

Part 1: Executive Summary & Chemical Identity[1]

(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a specific class of lipophilic imidazole fragments.[1] While often utilized as a synthetic intermediate, its structural motif—a nitrogen-donating imidazole ring coupled with a hydrophobic cyclohexyl moiety—marks it as a "privileged scaffold" for interacting with heme-containing proteins.[1]

This guide details the technical workflow for screening this compound, specifically targeting Heme Oxygenase-1 (HO-1) inhibition and Cytochrome P450 (CYP) interaction.[1] The protocols below move beyond simple "pass/fail" screening to mechanistic characterization, treating the molecule as a chemical probe for heme coordination (Type II binding).

Chemical Profile

| Property | Data | Relevance to Screening |

| Formula | Low MW fragment (<200 Da), ideal for FBDD.[1] | |

| MW | 180.25 g/mol | High ligand efficiency potential.[1] |

| LogP | ~1.0 - 1.5 | Moderate lipophilicity; ensures membrane permeability but requires DMSO stock optimization.[1] |

| H-Bond Donors | 1 (OH) | The hydroxyl group serves as a solvent-exposed handle or H-bond anchor.[1] |

| H-Bond Acceptors | 2 (Imidazole N) | Critical: N3 is the primary heme iron coordinator.[1] |

Part 2: Biological Context & Target Rationale[1]

The Mechanism: Type II Heme Coordination

The primary biological activity of N-substituted imidazoles stems from the unhindered nitrogen atom (N3) of the imidazole ring.[1] In heme proteins (like HO-1, NOS, or CYP450), this nitrogen displaces the native water molecule or weak axial ligand coordinated to the heme iron (

-

Relevance: HO-1 catalyzes the rate-limiting step in heme degradation.[1] Inhibitors are sought for cancer therapy (to reduce tumor antioxidant protection) and neonatology (hyperbilirubinemia).[1]

-

Hypothesis: The cyclohexyl group of (1-Cyclohexyl-1H-imidazol-5-yl)methanol occupies the hydrophobic pocket adjacent to the heme, while the imidazole nitrogen coordinates the iron, blocking substrate (heme) binding.[1]

Part 3: Screening Methodologies & Protocols[1]

Workflow Visualization

The following diagram illustrates the logical flow from in silico prediction to in vitro validation.

Caption: Screening cascade prioritizing direct physical binding (Primary) before functional inhibition (Secondary) to eliminate false positives.

Protocol A: Optical Difference Spectroscopy (Primary Binding Screen)

Objective: Determine the dissociation constant (

Materials:

-

Recombinant truncated Human HO-1 (hHO-1).[1]

-

Buffer: 0.1 M Potassium Phosphate, pH 7.4.[1]

-

UV-Vis Spectrophotometer (Double beam).[1]

Step-by-Step Methodology:

-

Baseline Correction: Fill two quartz cuvettes (Reference and Sample) with 1 mL of 2 µM hHO-1 protein solution. Record the baseline (350–500 nm).[1]

-

Titration:

-

Add the compound (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5 µM to 50 µM).

-

Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.[1]

-

-

Measurement: After each addition, mix gently and scan from 350 nm to 500 nm.

-

Data Analysis:

Protocol B: HO-1 Enzymatic Inhibition Assay (Functional Screen)

Objective: Confirm that binding results in catalytic inhibition.

Reaction System:

-

Substrate: Hemin (20 µM).

-

Reductant: NADPH (100 µM) + Cytochrome P450 Reductase (CPR) or Ascorbate system.[1]

-

Detection: Bilirubin formation (Absorbance at 464 nm).[1]

Methodology:

-

Pre-incubation: Incubate hHO-1 (20 nM) with the test compound (various concentrations) for 10 minutes at 37°C.

-

Initiation: Add the reaction mix (Hemin, NADPH, CPR).[1]

-

Kinetics: Monitor the increase in absorbance at 464 nm (formation of Bilirubin) for 15 minutes.

-

Validation: Run a positive control using Tin Protoporphyrin IX (SnPPIX) (IC50 ~ 1 µM).[1]

-

Output: Calculate % Inhibition relative to DMSO control.

Part 4: Data Interpretation & Troubleshooting

Expected Results Table

| Parameter | Expected Range | Interpretation |

| Spectral Shift | Type II (Min ~390nm, Max ~425nm) | Confirms direct N-Fe coordination.[1] If Type I (Peak ~390nm), the compound binds but does not coordinate iron (hydrophobic pocket only).[1] |

| Binding Affinity ( | 1 - 50 µM | Typical for a fragment of this size.[1] <1 µM indicates a "hit".[1] |

| Enzymatic IC50 | 5 - 100 µM | Often higher than |

| Solubility | > 100 µM in 1% DMSO | Essential for valid assay results.[1] If precipitation occurs, |

Critical Control: The "Linker" Effect

The hydroxymethyl group (-CH2OH) at position 5 is a critical "exit vector."[1] In Fragment-Based Drug Discovery (FBDD), this group is often chemically modified to reach adjacent sub-pockets.[1]

Part 5: References

-

Vlahakis, J. Z., et al. "Imidazole-based inhibitors of heme oxygenase-1."[1] Current Pharmaceutical Design, 2013.[1]

-

Romanogiannis, P., et al. "Fragment-based discovery of heme oxygenase inhibitors." Journal of Medicinal Chemistry, 2018.[1] [1]

-

Hit2Lead Database. "(1-Cyclohexyl-1H-imidazol-5-yl)methanol Chemical Profile." ChemBridge Corporation.[1]

-

Ortiz de Montellano, P. R. "Cytochrome P450: Structure, Mechanism, and Biochemistry." Plenum Press, New York, 2015. (Standard text for Type II binding mechanisms).

Sources

- 1. (1~{r})-1-Cyclohexyl-2-[(5~{s})-5~{h}-Imidazo[1,5-B]isoindol-5-Yl]ethanol | C18H22N2O | CID 70874783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heme oxygenase-1 protects against apoptosis induced by tumor necrosis factor-alpha and cycloheximide in papillary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 5. selleckchem.com [selleckchem.com]

Technical Deep Dive: Therapeutic Targeting via (1-Cyclohexyl-1H-imidazol-5-yl)methanol

This guide provides an in-depth technical analysis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, focusing on its pharmacophore properties, mechanism of action as a heme-coordinating ligand, and its utility in fragment-based drug discovery (FBDD).

Executive Summary & Chemical Identity

(1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) is a lipophilic imidazole scaffold characterized by a cyclohexyl group at the N-1 position and a hydroxymethyl moiety at the C-5 position.[1][2] Unlike simple imidazoles, the bulky cyclohexyl group confers significant hydrophobicity (cLogP ~0.98–1.5), enabling the molecule to penetrate lipid bilayers and access hydrophobic pockets within metalloenzymes.

This compound functions primarily as a privileged pharmacophore for targeting heme-containing enzymes (e.g., CYP51, Heme Oxygenase-1) and as a critical intermediate in the synthesis of streptochlorin analogues (antifungal) and sulfanyl-pyrimidines (analgesic/anti-inflammatory).

Physicochemical Profile

| Property | Value | Implication |

| Molecular Formula | C₁₀H₁₆N₂O | Low MW fragment (<200 Da) ideal for FBDD. |

| Molecular Weight | 180.25 g/mol | High ligand efficiency (LE). |

| H-Bond Donors/Acceptors | 1 / 2 | Balanced solubility and permeability. |

| Key Pharmacophore | N-3 Imidazole Nitrogen | Coordinates with Heme Iron (Fe). |

| Hydrophobic Anchor | N-1 Cyclohexyl Ring | Occupies hydrophobic substrate channels. |

Primary Therapeutic Mechanism: Heme-Iron Coordination

The core therapeutic potential of this molecule stems from its ability to act as a Type II Ligand for heme proteins.

Mechanism of Action[4]

-

Coordination: The unprotonated nitrogen atom (N-3) of the imidazole ring donates its lone pair electrons to the axial coordination site of the heme iron (Ferric Fe³⁺ or Ferrous Fe²⁺).

-

Displacement: This binding displaces the native water molecule or prevents oxygen binding, effectively inhibiting the enzyme's catalytic cycle.

-

Selectivity: The cyclohexyl group is critical for selectivity. It acts as a hydrophobic anchor that fits into the lipophilic pockets adjacent to the heme, distinguishing it from non-specific imidazole inhibitors.

Target 1: Lanosterol 14α-demethylase (CYP51)

-

Therapeutic Area: Antifungal (Candidiasis, Aspergillosis).

-

Relevance: The compound serves as a bioisostere for the oxazole moiety in Streptochlorin , a natural antifungal.[3]

-

Binding Mode: The imidazole N-3 binds the heme iron of fungal CYP51, blocking the demethylation of lanosterol, which disrupts ergosterol biosynthesis and compromises the fungal cell membrane.

Target 2: Heme Oxygenase-1 (HO-1)

-

Therapeutic Area: Cancer (sensitization to chemotherapy), Ischemia-Reperfusion Injury.

-

Relevance: 1-substituted imidazoles are classic HO-1 inhibitors. The cyclohexyl group mimics the bulky hydrophobic nature of heme, allowing the molecule to occupy the Western region of the HO-1 active site.

Secondary Targets & Derivatization

Beyond direct inhibition, the hydroxymethyl group (-CH₂OH) serves as a "warhead" or linker for generating complex bioactive molecules.

Pathway: Analgesic & Anti-inflammatory Modulation

Research indicates this scaffold is used to synthesize methyl sulfanyl pyrimidines .

-

Target Class: Likely Ion Channels (Nav1.7) or Kinases (p38 MAPK) involved in nociception.

-

Role: The (1-cyclohexyl-1H-imidazol-5-yl)methyl moiety improves the pharmacokinetic profile (metabolic stability) and potency of the pyrimidine core.

Visualization: Mechanism of Action

The following diagram illustrates the dual-mode binding (Coordination + Hydrophobic Interaction) within the CYP51 active site.

Caption: Dual-anchor binding mechanism where the imidazole coordinates heme iron while the cyclohexyl group secures the molecule in the hydrophobic pocket.

Experimental Protocols

Protocol A: Type II Binding Spectra Assay (Heme Coordination)

Objective: To validate the direct binding of the compound to the heme iron of a target enzyme (e.g., recombinant CYP51 or HO-1).

-

Preparation:

-

Dilute recombinant enzyme to 1 µM in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Prepare a 100 mM stock of (1-Cyclohexyl-1H-imidazol-5-yl)methanol in DMSO.

-

-

Titration:

-

Place enzyme solution in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

Record a baseline (350–500 nm).

-

Titrate the compound (0.5 – 50 µM) into the sample cuvette and an equivalent volume of DMSO into the reference cuvette.

-

-

Analysis:

-

Observe the Type II difference spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm.

-

Calculation: Plot the difference in absorbance (

) against ligand concentration. Fit to the Michaelis-Menten or Morrison equation to determine the Binding Constant (

-

Protocol B: Synthesis of Streptochlorin Analogues

Objective: To utilize the scaffold for antifungal development.

-

Activation: Convert the alcohol group of (1-Cyclohexyl-1H-imidazol-5-yl)methanol to a chloride using Thionyl Chloride (

) in DCM at 0°C. -

Coupling: React the resulting chloride with an indole nucleophile (e.g., 3-unsubstituted indole) using a Lewis acid catalyst (

or -

Purification: Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H-NMR (look for the disappearance of the -CH₂OH signal and appearance of the methylene bridge signal).

References

-

Gao, Y., et al. (2021).[3] "Streptochlorin analogues as potential antifungal agents: Design, synthesis, antifungal activity and molecular docking study." Bioorganic & Medicinal Chemistry, 35, 116073.[3]

-

Breitenstein, W., et al. (2012). "Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics." European Patent EP2432776B1.

- Ortiz de Montellano, P. R. (2005). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Kluwer Academic/Plenum Publishers. (Standard text for Heme-Imidazole interactions).

-

ChemBridge Corporation. (2024). "Compound Summary: (1-Cyclohexyl-1H-imidazol-5-yl)methanol." Hit2Lead Database.

Sources

Technical Monograph: Discovery and Synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol

[1]

Executive Summary & Chemical Identity[1][2][3]

The compound (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a specific, high-value "privileged scaffold" in medicinal chemistry.[1] Unlike blockbuster drugs discovered via phenotypic screening, this molecule is typically "discovered" through rational design—specifically as a fragment in Fragment-Based Drug Discovery (FBDD) or as a critical intermediate in the synthesis of heme-oxygenase inhibitors, antifungal azoles, and GPCR ligands.[1]

Its structural utility lies in its duality: the imidazole ring functions as a monodentate ligand for metalloenzymes (binding Fe, Zn, or Cu centers) or a hydrogen bond acceptor/donor, while the cyclohexyl group provides a bulky, hydrophobic anchor that occupies lipophilic pockets (e.g., specificity pockets in kinases or proteases).[1]

Chemical Specifications Table

| Property | Specification |

| IUPAC Name | (1-cyclohexylimidazol-5-yl)methanol |

| CAS Number | 80304-48-9 |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| LogP (Predicted) | ~0.98 - 1.2 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 2 (Imidazole N3, Hydroxyl O) |

| pKa (Imidazole N) | ~6.5 - 7.0 (Physiologically relevant ionization) |

Discovery Logic: The Rational Design Pathway

The "discovery" of this molecule is best understood as a retrosynthetic evolution designed to solve specific binding challenges.[1]

The Pharmacophore Hypothesis

In many drug development campaigns, particularly those targeting Cytochrome P450 (CYP) enzymes or Heme Oxygenase-1 (HO-1) , the catalytic site contains a heme iron.[1]

-

The Warhead: The imidazole nitrogen (N3) coordinates with the heme iron.[1]

-

The Linker: The C5-hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to chlorides, amines, or ethers) to extend the molecule into solvent-exposed regions.[1]

-

The Anchor: The N1-cyclohexyl group is critical for selectivity.[1] Unlike a planar phenyl ring, the cyclohexyl ring is aliphatic and non-planar (chair conformation), allowing it to fit into specific hydrophobic "pockets" that reject aromatic rings due to pi-stacking constraints or steric clashes.[1]

Visualization: Pharmacophore Interaction Logic

Figure 1: Pharmacophore dissection showing the tripartite binding mode of the ligand.[1]

Technical Protocol: Synthesis & Characterization

As an application scientist, relying on catalog purchases is insufficient for novel analog generation. You must master the synthesis.[1] The most robust, self-validating route avoids the regioselectivity issues of direct imidazole alkylation by using a reduction of the corresponding ester .[1]

Experimental Workflow: The "Ester Reduction" Route

This protocol is preferred over direct formylation (Vilsmeier-Haack) because Vilsmeier reaction on 1-substituted imidazoles often yields a mixture of C2, C4, and C5 isomers, whereas the ester precursor fixes the regiochemistry early.[1]

Reagents Required:

-

Precursor: Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (synthesized via Van Leusen or isocyanoacetate routes).[1]

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Quenching: Glauber’s salt (Sodium sulfate decahydrate) or Fieser workup.[1]

Step-by-Step Methodology

-

Preparation of Inert Atmosphere:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.[1] Causality: LiAlH₄ is pyrophoric and moisture-sensitive; rigorous exclusion of water prevents fire hazards and yield loss.

-

-

Solubilization:

-

Dissolve Ethyl 1-cyclohexyl-1H-imidazole-5-carboxylate (10.0 mmol) in 40 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice/water bath.[1]

-

-

Reduction (The Critical Step):

-

Carefully add LiAlH₄ (2.0 equiv, 20.0 mmol) portion-wise (solid addition) or dropwise (if using 1M/THF solution) over 20 minutes.

-

Observation Check: Expect gas evolution (H₂).[1] Ensure the internal temperature does not exceed 10°C during addition.

-

Allow the reaction to warm to room temperature (25°C) and stir for 3 hours.

-

TLC Monitoring: Use 10% MeOH in DCM. The starting material (high Rf) should disappear, replaced by a lower Rf spot (Alcohol).

-

-

Quenching (Fieser Method):

-

Isolation:

-

Filter the mixture through a Celite pad.[1] Wash the pad with warm THF.

-

Concentrate the filtrate under reduced pressure (Rotavap).[1]

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM/MeOH 95:5) to yield (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a white/off-white solid.[1]

-

Synthesis Pathway Diagram[1]

Figure 2: Reductive synthesis pathway from the carboxylate precursor.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. If these signals are absent, the synthesis has failed.

-

¹H NMR (400 MHz, CDCl₃ or CD₃OD):

-

Imidazole C2-H: Singlet at ~7.5 - 7.7 ppm (Deshielded).[1]

-

Imidazole C4-H: Singlet at ~6.9 - 7.1 ppm.[1]

-

Methylene (-CH₂-OH): Singlet or broad singlet at ~4.5 - 4.7 ppm.[1] Critical Check: If this is a quartet, you have residual ester (incomplete reduction).

-

Cyclohexyl Methine (N-CH): Multiplet at ~4.0 - 4.2 ppm.

-

Cyclohexyl Aliphatic: Series of multiplets 1.2 - 2.1 ppm (10 protons).

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺ = 181.13 m/z.[1]

-

Applications in Drug Development[1][4][5][6]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.[1] It serves as a starting point for "growing" inhibitors.[1]

-

Strategy: Co-crystallize the fragment with the target protein.[1]

-

Expansion: The hydroxyl group is converted to a halide (using SOCl₂) and then reacted with amines or phenols to reach adjacent binding pockets.[1]

Heme Oxygenase-1 (HO-1) Inhibition

Imidazole-based compounds are classic inhibitors of HO-1, a target in cancer therapy.[1] The 1-cyclohexyl group provides selectivity over HO-2 by exploiting subtle steric differences in the hydrophobic channel leading to the heme active site.[1]

Antifungal Research

While less potent than triazoles (like Fluconazole), imidazole methanols are precursors to "second-generation" azoles where the methanol oxygen is etherified with complex lipophilic side chains to target Lanosterol 14α-demethylase (CYP51).[1]

References

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol Compound Summary. National Library of Medicine. [Link](Note: Used as the primary structural analog reference for spectral validation).[1]

-

American Elements. (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol Data. [Link](Comparative structural analysis for triazole vs. imidazole scaffolds).[1][2]

Theoretical Profiling of Cyclohexyl-Imidazole Scaffolds: From DFT to Docking

Abstract

This guide provides a rigorous technical framework for the theoretical study of cyclohexyl-imidazole derivatives. These hybrid scaffolds combine the lipophilic, non-planar bulk of a cyclohexane ring with the aromatic, polarizable imidazole heterocycle. This unique combination drives their utility in H3 histamine receptor antagonists, antifungal agents (CYP51 inhibitors), and corrosion inhibitors. This document moves beyond basic procedural lists to explain the causality of computational choices, ensuring high-fidelity results in Density Functional Theory (DFT) and molecular docking.

Part 1: Structural Significance & Conformational Logic[1]

The cyclohexyl-imidazole motif is not merely a sum of its parts; it is a study in contrasting electronic and steric demands.

-

The Imidazole: Acts as the primary pharmacophore, functioning as a hydrogen bond acceptor (N3) and donor (N1-H), and a ligand for metal coordination (e.g., Heme-Fe in CYP450 enzymes).

-